Thrombin Inhibitor Ki Ladder: Homolysine-Boronate (Ki 8.1 nM) Occupies a Defined Position Between Lysine (0.24 nM) and Ornithine (79 nM) Affinity
In a direct head-to-head crystallographic and kinetic study, the homolysine-containing thrombin inhibitor Ac-(D)Phe-Pro-boro-homoLys-OH exhibited a Ki of 8.1 nM against human α-thrombin. This places homolysine at an intermediate affinity position: 34-fold weaker than the lysine analog (Ac-(D)Phe-Pro-boroLys-OH, Ki = 0.24 nM) but approximately 10-fold more potent than the ornithine analog (Ac-(D)Phe-Pro-boroOrn-OH, Ki = 79 nM). The parent arginine inhibitor DuP714 (Ac-(D)Phe-Pro-boroArg-OH) showed Ki = 0.04 nM. The 3-orders-of-magnitude variation across four side-chain lengths demonstrates that each methylene increment in the S1 pocket produces a quantifiable, non-linear affinity shift, making homolysine the specific probe for inhibitor geometries requiring an arginine-equivalent chain length with a primary amine terminus rather than a guanidinium group [1].
| Evidence Dimension | Inhibitory constant (Ki, nM) against human α-thrombin |
|---|---|
| Target Compound Data | Ac-(D)Phe-Pro-boro-homoLys-OH: Ki = 8.1 nM |
| Comparator Or Baseline | Ac-(D)Phe-Pro-boroLys-OH: Ki = 0.24 nM; Ac-(D)Phe-Pro-boroOrn-OH: Ki = 79 nM; DuP714 (boroArg): Ki = 0.04 nM |
| Quantified Difference | Homolysine is 34-fold weaker than lysine; 9.8-fold more potent than ornithine; 203-fold weaker than arginine (DuP714) |
| Conditions | X-ray crystallography (space group C2, resolution 2.0–2.4 Å) and kinetic assay with human α-thrombin, covalent Ser195–boron adduct mimicking tetrahedral transition state |
Why This Matters
For procurement decisions in protease inhibitor development, homolysine-boronate provides a defined reference point that distinguishes steric chain-length effects from terminal-group chemical effects, enabling rational S1-pocket pharmacophore mapping that neither lysine (too short) nor ornithine (far shorter) can deliver.
- [1] Weber, P. C., Lee, S. L., Lewandowski, F. A., Schadt, M. C., Chang, C. H., & Kettner, C. A. (1995). Kinetic and Crystallographic Studies of Thrombin with Ac-(D)Phe-Pro-boroArg-OH and Its Lysine, Amidine, Homolysine, and Ornithine Analogs. Biochemistry, 34(11), 3750–3757. doi:10.1021/bi00011a033. PMID: 7893672 View Source
